

Independent Verification of Mpro/PLpro Inhibitory Constants: A Comparative Guide

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Compound of Interest

Compound Name: *Mpro/PLpro-IN-1*

Cat. No.: *B10830383*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of inhibitory constants (Ki) for various compounds targeting the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2. The data presented is collated from independent studies to aid in the evaluation of potential therapeutic agents.

The development of antiviral drugs targeting SARS-CoV-2 has focused significantly on its essential proteases, Mpro and PLpro, which are critical for viral replication.^[1] A key strategy in developing new treatments is the discovery of inhibitors for these enzymes.^[2] This guide summarizes key quantitative data on the inhibitory activities of several compounds, offering a comparative overview for drug development and research.

Comparative Inhibitory Activity of Protease Inhibitors

The following table summarizes the inhibitory constants (Ki), 50% inhibitory concentrations (IC50), and 50% effective concentrations (EC50) for a selection of compounds against SARS-CoV-2 Mpro and PLpro. This data is compiled from various independent research findings.

Compound	Target	Ki Value	IC50 Value	EC50 Value	Reference
Dual Inhibitors					
Compound 5 (Phenothiazine)	Mpro	Potent	Not specified	Not specified	[3]
PLpro		30 μ M	Not specified	Not specified	[3]
Cetylpyridinium chloride	Mpro	7.25 \pm 0.15 μ M	[4]		
PLpro		2.72 \pm 0.09 μ M	[4]		
Raloxifene	Mpro	42.8 \pm 6.7 μ M	[4]		
PLpro		3.28 \pm 0.29 μ M	[4]		
Mpro Inhibitors					
Nirmatrelvir	Mpro	3.11 nM	Not specified	74.5 nM	[5]
Jun10541R	Mpro	345.3 nM	0.50 \pm 0.04 μ M	2.92 μ M	[5]
Jun10963R	Mpro	573.3 nM	0.56 \pm 0.06 μ M	6.47 μ M	[5]
Indole ester 8	Mpro	0.25 μ M	2.8 μ M	[5]	
MG-101	Mpro	Not specified	0.038 μ M	[6]	
Lycorine HCl	Mpro	Not specified	0.01 μ M	[6]	
Nelfinavir mesylate	Mpro	Not specified	Not specified	Not specified	[6]
PLpro Inhibitors					

GRL0617 derivative	PLpro	9600 M ⁻¹ s ⁻¹ (kinact/Ki)	0.094 μM	1.1 μM	[5]
Sitagliptin	PLpro	Not specified	0.32 μM	[6]	
Daclatasvir HCl	PLpro	Not specified	1.59 μM	[6]	
Olmutinib	PLpro	0.54 ± 0.04 μM	[4]		
Bosutinib	PLpro	4.23 ± 0.28 μM	[4]		
Crizotinib	PLpro	3.81 ± 0.04 μM	[4]		
Dacomitinib	PLpro	3.33 ± 0.06 μM	[4]		

Experimental Protocols

The determination of inhibitory constants is crucial for evaluating the efficacy of potential antiviral compounds. A commonly employed method is the enzyme inhibition assay.

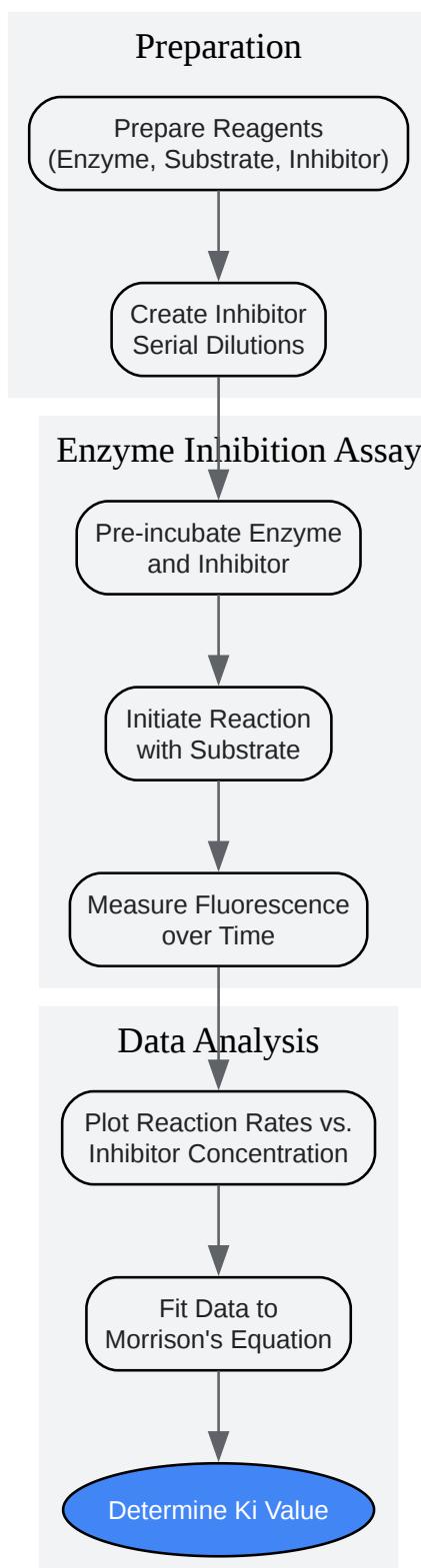
Enzyme Inhibition Assay for Mpro and PLpro:

- Reagents and Materials:
 - Purified recombinant Mpro or PLpro enzyme.
 - Fluorogenic substrate specific to the protease (e.g., for Mpro, a peptide substrate with a fluorescent reporter).
 - Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
[7]
 - Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 50 μg/ml BSA).
[7]
 - Multi-well plates (e.g., 384-well plates).
[4]

- A microplate reader capable of measuring fluorescence intensity.
- Procedure:
 - A series of dilutions of the test inhibitor are prepared.[3]
 - The enzyme and the inhibitor are pre-incubated together in the assay buffer for a defined period (e.g., 30 minutes at 37°C).[4]
 - The enzymatic reaction is initiated by the addition of the fluorogenic substrate.[3]
 - The fluorescence intensity is measured over time using a plate reader. The rate of substrate hydrolysis is determined from the linear portion of the progress curve.[3][7]
 - The experiment is performed with a range of inhibitor concentrations.
- Data Analysis:
 - The rates of hydrolysis are plotted against the concentration of the inhibitor.[3]
 - For the determination of the inhibition constant (Ki), the data is fitted to the Morrison's equation using non-linear regression analysis.[3]
 - IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are determined from dose-response curves.[4][5]

Visualizing the Scientific Process

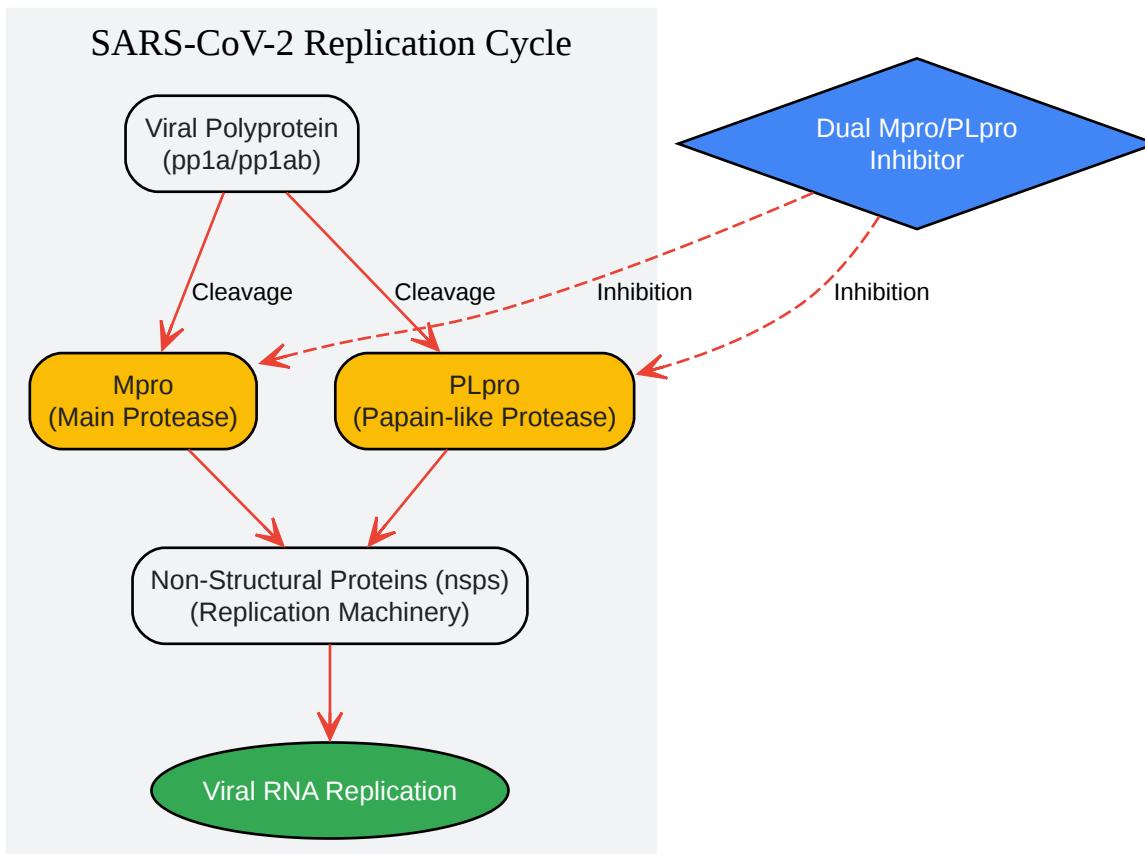
Diagram 1: Experimental Workflow for Ki Determination



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Caption: Workflow for determining the inhibitory constant (Ki).

Diagram 2: Mechanism of Dual Mpro/PLpro Inhibition

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Caption: Dual inhibition of Mpro and PLpro blocks viral replication.

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